molecular formula C21H20ClN3O5 B11632229 3-(2-chlorophenyl)-N'-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1,2-oxazole-4-carbohydrazide

3-(2-chlorophenyl)-N'-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1,2-oxazole-4-carbohydrazide

Cat. No.: B11632229
M. Wt: 429.9 g/mol
InChI Key: SZIIUHGVAQCSDB-UHFFFAOYSA-N
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Description

N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE is a complex organic compound that features a combination of chlorophenyl, methyl, oxazole, and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit beta-lactamase enzymes makes it a valuable compound in the development of new antibacterial agents.

Properties

Molecular Formula

C21H20ClN3O5

Molecular Weight

429.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)acetyl]-5-methyl-1,2-oxazole-4-carbohydrazide

InChI

InChI=1S/C21H20ClN3O5/c1-12-19(20(25-30-12)14-6-4-5-7-15(14)22)21(27)24-23-18(26)11-13-8-9-16(28-2)17(10-13)29-3/h4-10H,11H2,1-3H3,(H,23,26)(H,24,27)

InChI Key

SZIIUHGVAQCSDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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